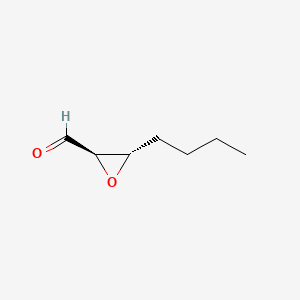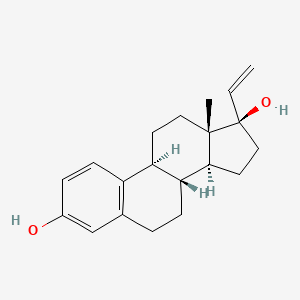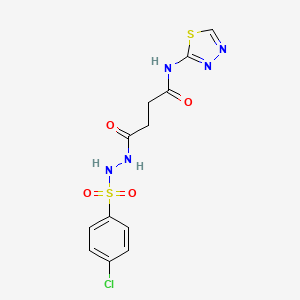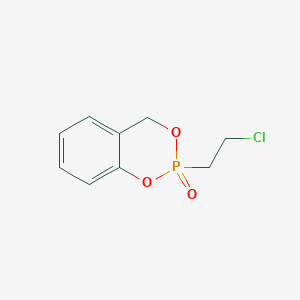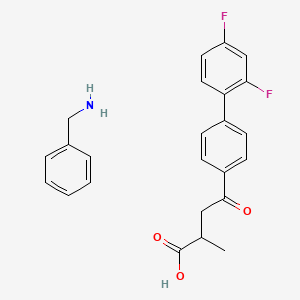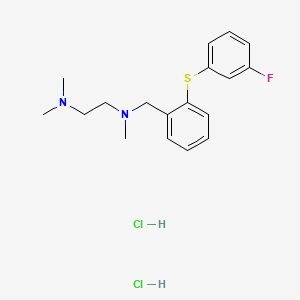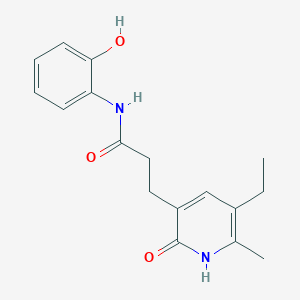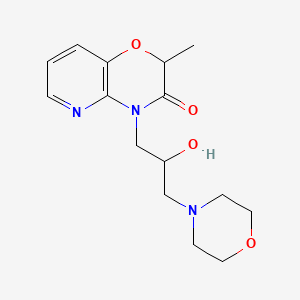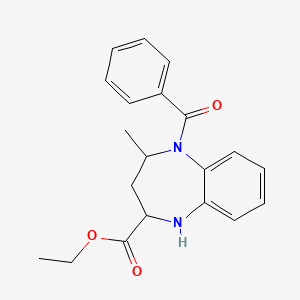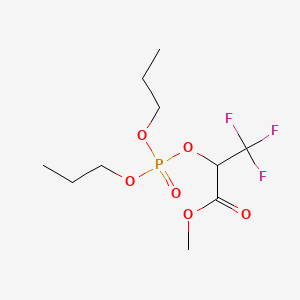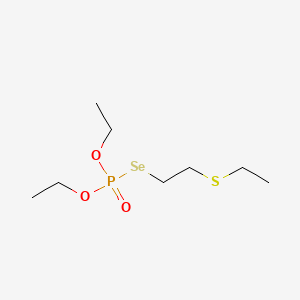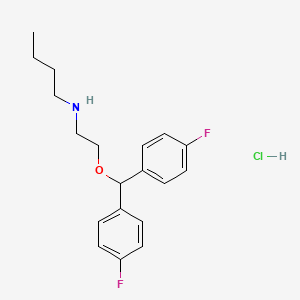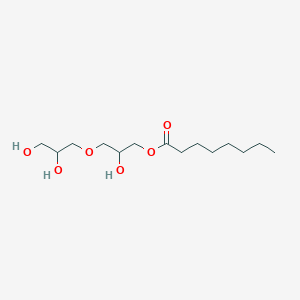
Diglyceryl caprylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diglyceryl caprylate is a compound widely used in the cosmetic and pharmaceutical industries. It is an ester derived from glycerol and caprylic acid, known for its multifunctional properties, including antimicrobial activity, emollient effects, and skin-conditioning benefits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diglyceryl caprylate is synthesized through the esterification of glycerol with caprylic acid. The process typically involves the use of an acidic catalyst to facilitate the reaction. The reaction conditions include maintaining a specific temperature and pressure to achieve optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where glycerol and caprylic acid are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Diglyceryl caprylate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Esterification: Glycerol and caprylic acid in the presence of an acidic catalyst.
Hydrolysis: Water and a base or acid catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Esterification: this compound.
Hydrolysis: Glycerol and caprylic acid.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Aplicaciones Científicas De Investigación
Diglyceryl caprylate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier and stabilizer in various formulations.
Biology: Acts as an antimicrobial agent in cosmetic and pharmaceutical products.
Medicine: Enhances the bioavailability of poorly soluble drugs in lipid-based drug delivery systems.
Industry: Utilized in the production of self-preserving cosmetic formulations and as a preservative booster
Mecanismo De Acción
Diglyceryl caprylate exerts its effects through multiple mechanisms:
Antimicrobial Activity: Disrupts the cell membranes of microorganisms, leading to cell lysis and death.
Emollient Effects: Forms a protective barrier on the skin, preventing moisture loss and enhancing skin hydration.
Skin Penetration Enhancer: Increases the permeability of the skin, allowing for better absorption of active ingredients
Comparación Con Compuestos Similares
Similar Compounds
- Glyceryl caprylate
- Caprylyl glycol
- Ethylhexylglycerin
- Bis-diglyceryl polyacyladipate-2
Uniqueness
Diglyceryl caprylate stands out due to its combination of antimicrobial, emollient, and skin-conditioning properties. Unlike some similar compounds, it is effective at lower concentrations and can be used in a variety of formulations without compromising product stability .
Propiedades
Número CAS |
148618-57-9 |
|---|---|
Fórmula molecular |
C14H28O6 |
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] octanoate |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-14(18)20-11-13(17)10-19-9-12(16)8-15/h12-13,15-17H,2-11H2,1H3 |
Clave InChI |
ZQEOGELFLULIGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OCC(COCC(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



